![molecular formula C6H8ClNO2 B2381362 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride CAS No. 17184-18-8](/img/structure/B2381362.png)
3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride
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Overview
Description
“3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride” is a chemical compound with the molecular formula C6H8ClNO2 . It is a solid substance .
Synthesis Analysis
The synthesis of compounds similar to “3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride” often follows a Hantzsch-like pathway . This involves the formation of two intermediates: one from the Knoevenagel condensation of Meldrum’s acid with the corresponding aromatic aldehyde, and the other from the reaction involving β-keto-ester and ammonia .
Molecular Structure Analysis
The InChI code for “3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride” is 1S/C6H7NO2/c1-4-6(9)5(8)2-3-7-4/h2-4,7H,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms.
Physical And Chemical Properties Analysis
“3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride” is a solid substance . Its molecular weight is 161.59 .
Scientific Research Applications
- Application : 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one derivatives have been designed and tested as biofilm inhibitors for Pseudomonas aeruginosa. These compounds interfere with iron uptake and the quorum sensing (QS) system, disrupting biofilm formation .
- Application : 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one derivatives serve as dual-acting biofilm inhibitors by targeting both QS and iron uptake systems. For instance, N-((1,3,6-trimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl)hexanamide (10d) exhibited significant biofilm inhibition at 20 μM .
Antibiofilm Strategies
Dual-Acting Biofilm Inhibitors
Mechanism of Action
Target of Action
The primary target of 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride is the quorum sensing (QS) systems of Pseudomonas aeruginosa, a common bacterium . QS systems are communication systems that bacteria use to coordinate group behaviors. This compound also acts as an iron chelator , binding to iron and preventing its uptake by the bacteria .
Mode of Action
This compound inhibits the QS systems of P. aeruginosa, disrupting their communication and coordination . Additionally, it acts as an iron chelator, competing with pyoverdine, a molecule that bacteria use to acquire iron from their environment . This competition causes iron deficiency in the bacteria .
Biochemical Pathways
The compound’s action affects the iron transport systems of the bacteria. By chelating iron, it prevents the bacteria from acquiring this essential nutrient . This action likely disrupts numerous biochemical pathways within the bacteria that depend on iron.
Pharmacokinetics
Its molecular weight of 16159 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The compound’s action results in iron deficiency in the bacteria, likely leading to a disruption of their metabolic processes . It also inhibits the QS systems, disrupting their communication and coordination . These effects can inhibit the growth of the bacteria and prevent the formation of biofilms .
properties
IUPAC Name |
3-hydroxy-2-methyl-1H-pyridin-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c1-4-6(9)5(8)2-3-7-4;/h2-3,9H,1H3,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUQCMUALNURJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride |
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